Cupric stearate
Description
Properties
CAS No. |
7617-31-4 |
|---|---|
Molecular Formula |
C18H36CuO2 |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
copper;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
YVENFKCVDQUMMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |
physical_description |
Light blue to blue-green solid; [Merck Index] Blue-green powder; [Pfaltz and Bauer MSDS] |
Origin of Product |
United States |
Preparation Methods
Saponification-Double Decomposition Method
The classical approach involves saponification of stearic acid followed by metathesis with copper salts. Stearic acid reacts with sodium hydroxide to form sodium stearate, which subsequently undergoes ion exchange with copper sulfate or chloride .
Reaction Scheme :
Key Parameters :
-
Temperature : 80–100°C for saponification; 40–80°C for metathesis .
-
Yield : ~95% with impurities (e.g., residual sodium sulfate) .
Industrial Adaptation :
Patent CN1107830A substitutes NaOH with cost-effective diaphragm electrolyte (5–10% NaOH from electrolyzed brine), reducing raw material costs by 70% while maintaining product purity >99% .
Direct Reaction with Basic Copper Carbonate
An eco-friendly method avoids toxic byproducts by reacting stearic acid directly with basic copper carbonate (Cu(OH)₂·CuCO₃) in water, catalyzed by hydrogen peroxide .
Reaction Scheme :
-
Molar Ratio : Stearic acid : basic copper carbonate = 4:1.
-
Catalyst : 3–10% H₂O₂ (27% concentration).
-
Temperature : 75–85°C for 2–3 hours.
Advantages :
-
Low energy consumption (ΔT < 30°C vs. traditional methods).
Non-Aqueous Synthesis for Nanoparticles
Copper stearate serves as a precursor for Cu/Cu₂S nanocrystals in organic solvents, enabling controlled nanostructure growth .
-
Dissolve 0.25 mmol Cu(C₁₇H₃₅COO)₂ in 1-octadecene (ODE) at 200°C under N₂.
-
Inject dodecanethiol (DDT) to initiate nucleation.
-
Maintain at 190°C for 1 hour to form monodisperse Cu₂S nanocrystals (2–20 nm).
Critical Factors :
-
Surfactant : Stearate stabilizes nanoparticles, preventing aggregation .
-
Oxygen Exclusion : Essential to avoid Cu(I)/Cu(II) oxidation .
In-Situ Tribochemical Synthesis
Mechanical friction induces reactions between stearic acid and copper surfaces, forming lubricative this compound films .
Mechanism :
-
Chemisorption of stearic acid on CuO surfaces.
-
Shear stress converts adsorbed acid to Cu(C₁₇H₃₅COO)₂ at room temperature .
Applications :
Advanced Solvothermal Methods
Tetramethylammonium hydroxide (TMAH) facilitates one-step synthesis in methanol, bypassing intermediate isolation .
-
Dissolve 10 mmol stearic acid in methanol at 50°C.
-
Add 10 mmol TMAH to form sodium stearate.
-
React with 5 mmol CuCl₂ to precipitate blue copper stearate.
Yield : >98% with 99.1% purity .
Comparative Analysis of Methods
*Purity refers to nanocrystal phase purity.
Challenges and Innovations
Chemical Reactions Analysis
Thermal Decomposition
Upon ignition, copper(II) stearate undergoes combustion to form copper(II) oxide (CuO), carbon dioxide, and water:
This reaction produces a green flame at the base due to copper emission spectra, transitioning to black CuO residue .
Thermal Behavior
| Parameter | Value | Source |
|---|---|---|
| Ignition Temperature | ~250°C (melts before burning) | |
| Combustion Byproducts | CuO, CO₂, H₂O |
Tribochemical Reactions on Copper Surfaces
Under mechanical friction (e.g., pin-on-disc experiments), stearic acid reacts with copper oxide layers to form copper(II) stearate as a boundary lubricant :
This reaction reduces wear on copper surfaces by forming a protective film. Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy confirm the presence of Cu-O bonding (Raman peaks at 1547, 623, 288, and 243 cm⁻¹) .
Experimental Insights
-
Mechanism : Chemisorption of stearic acid on CuO precedes tribochemical conversion.
-
Catalytic Role : Native CuO layers are essential for initiating the reaction .
Catalytic Decomposition in Heavy Oil Oxidation
Copper(II) stearate acts as a homogeneous catalyst in the in-situ combustion of heavy oil, enhancing oxidation at low temperatures (≤160°C) :
The released CuO nanoparticles further catalyze high-temperature oxidation (>300°C), reducing activation energy by 15–20% compared to standalone CuO .
Performance Metrics
| Parameter | Effect of Cu(II) Stearate | Source |
|---|---|---|
| Activation Energy | Reduced by 25–30 kJ/mol | |
| Combustion Temperature | Lowered by 50–70°C | |
| Coke Burning Efficiency | Increased by 40–50% |
Reactivity with Hydroperoxides
Copper(II) stearate catalyzes the decomposition of hydroperoxides (ROOH) into radicals, accelerating polymerization or degradation in organic systems :
This redox activity makes it useful in antifouling paints and rubber aging inhibition .
Surface Reactions with Stearic Acid Monolayers
Studies on copper substrates show incomplete reaction between stea
Scientific Research Applications
Catalytic Applications
Cupric stearate has shown promise as a catalyst in several chemical processes:
- Heavy Oil Oxidation : Researchers at Kazan Federal University demonstrated that this compound acts as an effective catalyst for in-situ combustion processes in heavy oil extraction. It enhances oxidation, reduces activation energy, and improves combustion efficiency, making it a viable option for underground refining .
- Polyolefin Degradation : In studies involving the oxidative degradation of polyolefins, this compound was found to significantly increase the carbonyl index (CI) in high-density polyethylene (HDPE) and polypropylene (PP) films. The compound's effectiveness as a prodegradant was noted, although it was less effective than ferric stearate .
Antifouling Paints
This compound is widely used in the formulation of antifouling paints due to its biocidal properties. It helps prevent the growth of marine organisms on submerged surfaces, thus enhancing the longevity of marine vessels and structures .
Textile and Wood Preservation
The compound serves as an effective agent in textile and wood preservation, protecting materials from deterioration caused by moisture and microbial growth. Its application in wood preservatives helps extend the lifespan of wooden structures .
Emulsifiers and Dispersing Agents
Due to its surface-active properties, this compound is utilized as an emulsifier and dispersing agent in various formulations, including cosmetics and pharmaceuticals. It aids in stabilizing emulsions and enhancing product consistency .
Case Study 1: this compound in Heavy Oil Oxidation
In a controlled laboratory setting, this compound was tested alongside alumina to assess its catalytic effect on heavy oil oxidation. The results indicated that the presence of this compound significantly improved oxidation behavior by lowering the required temperature for reactions and increasing heat release per unit mass .
| Parameter | Without this compound | With this compound |
|---|---|---|
| Onset Temperature | Higher | Lower |
| Heat Release | Standard | Increased |
| Combustion Efficiency | Moderate | High |
Case Study 2: Degradation of Polyolefins
In experiments evaluating the oxidative degradation of polyolefins, this compound was incorporated into HDPE and PP films at various concentrations. The findings revealed that while this compound increased CI, it was less effective than ferric stearate at promoting degradation under UV exposure .
| Film Type | CI Increase (5 wt% this compound) | CI Increase (5 wt% Ferric Stearate) |
|---|---|---|
| HDPE | Moderate | High |
| PP | Significant | Very High |
Mechanism of Action
The mechanism by which cupric stearate exerts its effects, particularly its antimicrobial activity, involves the generation of reactive oxygen species (ROS). These ROS cause irreversible damage to microbial cell membranes, leading to cell death. Additionally, this compound can disrupt microbial metabolic processes by interfering with essential enzymes .
Comparison with Similar Compounds
Comparison with Other Metal Stearates
Metal stearates share the stearate anion (C₁₇H₃₅COO⁻) but differ in their cationic metal centers, leading to distinct physical and chemical properties.
Key Observations :
- Thermal Stability : Silver stearate exhibits higher thermal stability (phase transition at 126°C) compared to this compound (mp ~90°C) .
- Solubility: Cupric and manganese stearates are soluble in organic solvents, enabling applications in catalysis and nanomaterials, whereas calcium and magnesium stearates are more hydrophobic .
- Biological Activity : this compound showed negligible tumor inhibition in vivo, unlike the bioactive copper chelate Cu(II)KTS .
Comparison with Other Copper Carboxylates
Copper carboxylates vary in their anion structure, affecting solubility, reactivity, and applications.
Key Observations :
- Solubility: this compound and oleate are organophilic, while cupric chloride and nitrate are water-soluble, dictating their use in aqueous vs. organic systems .
- Biological Relevance: Cupric chloride is used in biochemical assays, but neither it nor this compound showed significant antitumor activity in isolation .
- Market Trends : Cupric carbonate and nitrate dominate niche markets (e.g., pigments, pyrotechnics), whereas this compound is specialized for industrial lubrication .
Research Findings and Industrial Relevance
- Dielectric Properties : Silver stearate’s dielectric behavior contrasts with this compound’s primary industrial uses, highlighting the role of metal choice in functional materials .
- Catalytic Applications : this compound’s organic solubility makes it suitable for homogeneous catalysis, unlike insoluble copper carbonates .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing cupric stearate (C₃₆H₇₀CuO₄) in laboratory settings, and how can purity be validated?
- Methodological Answer : this compound is typically synthesized via the reaction of stearic acid with a copper salt (e.g., copper sulfate) under controlled pH and temperature. A common protocol involves dissolving stearic acid in an alkaline solution (e.g., NaOH) to form sodium stearate, followed by precipitation with Cu²⁺ ions. Purity validation requires Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate-Cu bonding (absorption bands ~1540–1610 cm⁻¹) and inductively coupled plasma mass spectrometry (ICP-MS) for Cu quantification . Thermogravimetric analysis (TGA) can assess thermal stability and residual solvent content .
Q. How can researchers characterize the structural and thermal properties of this compound for material science applications?
- Methodological Answer : X-ray diffraction (XRD) identifies crystalline phases, while scanning electron microscopy (SEM) reveals particle morphology. Differential scanning calorimetry (DSC) and TGA evaluate thermal degradation profiles, critical for applications requiring heat resistance. For surface properties, contact angle measurements determine hydrophobicity, which is relevant for antifouling coatings .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s catalytic activity in organic reactions, such as esterification or polymerization?
- Methodological Answer : Response surface methodology (RSM) combined with time-series modeling is effective for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Kinetic studies require in situ monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track reactant conversion. Control experiments (e.g., catalyst-free conditions) must be included to isolate this compound’s role .
Q. How can researchers resolve contradictions in reported data on this compound’s environmental impact, particularly in aquatic systems?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, salinity). A meta-analysis approach, following Cochrane Review standards, involves:
- Systematic literature searches across databases (e.g., PubMed, Web of Science).
- Bias reduction by including peer-reviewed studies with transparent methodologies.
- Statistical harmonization (e.g., normalizing toxicity data to Cu²⁺ ion concentration).
Collaboration with environmental chemists and statisticians ensures robust interpretation .
Q. What advanced spectroscopic techniques are suitable for probing this compound’s interaction with polymeric matrices in composite materials?
- Methodological Answer : Synchrotron-based X-ray absorption spectroscopy (XAS) elucidates Cu coordination geometry. Solid-state NMR (ssNMR) maps molecular dynamics at polymer-cupric stearate interfaces. For surface interactions, time-of-flight secondary ion mass spectrometry (ToF-SIMS) provides spatial resolution of Cu distribution .
Data Analysis and Interpretation
Q. How should researchers statistically analyze this compound’s performance variability across batch syntheses?
- Methodological Answer : Implement analysis of variance (ANOVA) to compare batch means (e.g., purity, yield). Control charts (Shewhart charts) monitor process stability over time. Outliers require root-cause analysis (e.g., trace metal contamination via ICP-MS) .
Q. What frameworks guide hypothesis-driven research on this compound’s antifouling mechanisms?
- Methodological Answer : Use the PICO framework to define:
- Population : Marine biofilm communities.
- Intervention : this compound-coated surfaces.
- Comparison : Commercial antifouling agents (e.g., CuO nanoparticles).
- Outcome : Biofilm inhibition efficiency.
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypotheses align with practical and academic goals .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies, particularly in nanomaterial applications?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Full disclosure of synthesis protocols (e.g., solvent purity, stirring rates).
- Raw data submission (e.g., XRD spectra, TGA curves) as supplementary files.
- Independent replication by a third-party lab to validate key findings .
Q. What ethical practices are critical when studying this compound’s toxicity in biological systems?
- Methodological Answer : Follow Institutional Animal Care and Use Committee (IACUC) or Institutional Review Board (IRB) protocols for in vivo/in vitro studies. Dose-response assays must include negative controls and statistical power analysis to minimize animal/biological sample use .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
